molecular formula C51H66N6O14S4-2 B12785946 7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(3-(1'-(2-(10-methoxy-7H-pyrido(4,3-c)carbazolium-2-yl)ethyl)(4,4'-bipiperidin)-1-yl)propyl)-, dimethanesulfonate, dimethanesulfonate CAS No. 113794-16-4

7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(3-(1'-(2-(10-methoxy-7H-pyrido(4,3-c)carbazolium-2-yl)ethyl)(4,4'-bipiperidin)-1-yl)propyl)-, dimethanesulfonate, dimethanesulfonate

Cat. No.: B12785946
CAS No.: 113794-16-4
M. Wt: 1115.4 g/mol
InChI Key: CXALNGJRRHMYIX-SUKNUWSWSA-L
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Description

7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(3-(1’-(2-(10-methoxy-7H-pyrido(4,3-c)carbazolium-2-yl)ethyl)(4,4’-bipiperidin)-1-yl)propyl)-, dimethanesulfonate, dimethanesulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its pyrido[4,3-c]carbazolium core, which is further modified with methoxy groups and bipiperidinyl linkages, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

The synthesis of 7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(3-(1’-(2-(10-methoxy-7H-pyrido(4,3-c)carbazolium-2-yl)ethyl)(4,4’-bipiperidin)-1-yl)propyl)-, dimethanesulfonate, dimethanesulfonate involves multiple steps, including the formation of the pyrido[4,3-c]carbazolium core and subsequent functionalization with methoxy groups and bipiperidinyl linkages. The reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(3-(1’-(2-(10-methoxy-7H-pyrido(4,3-c)carbazolium-2-yl)ethyl)(4,4’-bipiperidin)-1-yl)propyl)-, dimethanesulfonate, dimethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as DNA and proteins. The pyrido[4,3-c]carbazolium core allows it to intercalate into DNA, disrupting the normal function of the genetic material and potentially leading to cell death. This property is particularly useful in cancer research, where the compound can be used to target and kill cancer cells .

Properties

CAS No.

113794-16-4

Molecular Formula

C51H66N6O14S4-2

Molecular Weight

1115.4 g/mol

IUPAC Name

methanesulfonate;methanesulfonic acid;10-methoxy-2-[3-[4-[1-[(E)-2-(10-methoxy-11a,11b-dihydropyrido[4,3-c]carbazol-2-yl)ethenyl]piperidin-4-yl]piperidin-1-yl]propyl]-11a,11b-dihydropyrido[4,3-c]carbazole

InChI

InChI=1S/C47H52N6O2.4CH4O3S/c1-54-36-6-10-42-38(28-36)46-40-30-52(24-16-34(40)4-8-44(46)48-42)19-3-18-50-20-12-32(13-21-50)33-14-22-51(23-15-33)26-27-53-25-17-35-5-9-45-47(41(35)31-53)39-29-37(55-2)7-11-43(39)49-45;4*1-5(2,3)4/h4-11,16-17,24-33,38-39,46-47H,3,12-15,18-23H2,1-2H3;4*1H3,(H,2,3,4)/p-2/b27-26+;;;;

InChI Key

CXALNGJRRHMYIX-SUKNUWSWSA-L

Isomeric SMILES

COC1=CC2C3C(=CC=C4C3=CN(C=C4)CCCN5CCC(CC5)C6CCN(CC6)/C=C/N7C=CC8=CC=C9C(C8=C7)C3C=C(C=CC3=N9)OC)N=C2C=C1.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)[O-].CS(=O)(=O)[O-]

Canonical SMILES

COC1=CC2C3C(=CC=C4C3=CN(C=C4)CCCN5CCC(CC5)C6CCN(CC6)C=CN7C=CC8=CC=C9C(C8=C7)C3C=C(C=CC3=N9)OC)N=C2C=C1.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)[O-].CS(=O)(=O)[O-]

Origin of Product

United States

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